molecular formula C8H7NO B13002581 4-Methylfuro[2,3-b]pyridine CAS No. 50839-94-6

4-Methylfuro[2,3-b]pyridine

Cat. No.: B13002581
CAS No.: 50839-94-6
M. Wt: 133.15 g/mol
InChI Key: ZLCQEKLBXDNEEU-UHFFFAOYSA-N
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Description

4-Methylfuro[2,3-b]pyridine is a heterocyclic compound that consists of a fused furan and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its versatile pharmacological properties, including potential anticancer activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methylfuro[2,3-b]pyridine can be synthesized through various synthetic routes. One common method involves the cyclization of 3-alkynyl-1-methylpyridin-2(1H)-ones in the presence of molecular iodine . Another approach is the Claisen-Schmidt condensation followed by sequential cyclizations and functional modifications .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis typically involves scalable reactions such as cyclization and condensation, which can be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Methylfuro[2,3-b]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted and functionalized derivatives of this compound .

Scientific Research Applications

4-Methylfuro[2,3-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methylfuro[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to disrupt key cellular signaling pathways by binding to targets such as serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2) . This disruption leads to the inhibition of cancer cell proliferation and induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methylfuro[2,3-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 4-position enhances its stability and reactivity compared to other furo[2,3-b]pyridine derivatives .

Properties

IUPAC Name

4-methylfuro[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c1-6-2-4-9-8-7(6)3-5-10-8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLCQEKLBXDNEEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=COC2=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90719679
Record name 4-Methylfuro[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90719679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50839-94-6
Record name 4-Methylfuro[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90719679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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